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Compound of Interest

Compound Name: Aminomalononitrile

Cat. No.: B1212270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of aminomalononitrile, a key precursor in prebiotic chemistry and

a valuable building block in organic synthesis, relies on rigorous spectroscopic analysis. This

guide provides a comparative overview of the characterization of aminomalononitrile p-

toluenesulfonate (AMNS), its commercially available and stable salt form, using Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For comparative purposes,

spectroscopic data for aminoacetonitrile hydrochloride, a structurally related aminonitrile, is

also presented.

Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for aminomalononitrile p-

toluenesulfonate and aminoacetonitrile hydrochloride.

Table 1: ¹H NMR and ¹³C NMR Data
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Compound Nucleus Solvent
Chemical
Shift (δ)
ppm

Multiplicity Assignment

Aminomalono

nitrile p-

toluenesulfon

ate

¹H DMSO-d₆
~7.5 (d), ~7.1

(d)
Doublet

Aromatic

protons

(tosylate)

~5.0 (s) Singlet

CH

(aminomalon

onitrile)

~3.5 (br s) Broad Singlet

NH₂

(aminomalon

onitrile)

2.29 (s) Singlet
CH₃

(tosylate)

¹³C DMSO-d₆
~145, ~138,

~128, ~125
-

Aromatic

carbons

(tosylate)

~115 -

CN

(aminomalon

onitrile)

~40 -

CH

(aminomalon

onitrile)

20.8 -
CH₃

(tosylate)

Aminoacetoni

trile

hydrochloride

[1]

¹H D₂O 4.03 Singlet CH₂

¹³C D₂O 116.4 - CN
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34.3 - CH₂

Note: Experimental NMR data for aminomalononitrile p-toluenesulfonate is not readily

available in the searched literature. The provided values are estimates based on typical

chemical shifts for similar structural motifs.

Table 2: Key Infrared (IR) Absorption Data

Compound Functional Group
Wavenumber
(cm⁻¹)

Description of
Vibration

Aminomalononitrile p-

toluenesulfonate
C≡N (Nitrile) ~2200 Stretching

N-H (Amine) ~3200-3400 Stretching (broad)

S=O (Sulfonate) ~1200 and ~1040
Asymmetric &

Symmetric Stretch

C-H (Aromatic) ~3000-3100 Stretching

C=C (Aromatic) ~1600, ~1490 Stretching

Aminoacetonitrile

hydrochloride[1]
C≡N (Nitrile) ~2250 Stretching

N-H (Ammonium) ~2500-3200
Stretching (very

broad)

C-H (Aliphatic) ~2800-3000 Stretching

Experimental Protocols
Synthesis of Aminomalononitrile p-toluenesulfonate
A detailed and reliable procedure for the synthesis of aminomalononitrile p-toluenesulfonate

is available in Organic Syntheses. The process involves two main steps:

Formation of Oximinomalononitrile: Malononitrile is reacted with sodium nitrite in an acetic

acid solution at low temperatures (-10 to 5 °C).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1212270?utm_src=pdf-body
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/product/b1212270?utm_src=pdf-body
https://www.benchchem.com/product/b1212270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction to Aminomalononitrile and Salt Formation: The resulting oximinomalononitrile is

reduced using amalgamated aluminum in tetrahydrofuran. The crude aminomalononitrile is

then treated with p-toluenesulfonic acid monohydrate in ether to precipitate the stable

tosylate salt. The product can be further purified by recrystallization from acetonitrile.

Spectroscopic Analysis
NMR Spectroscopy A general protocol for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrile salt in a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The concentration should

be adjusted to obtain a good signal-to-noise ratio.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range (typically 0-160 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy A common method for obtaining IR spectra of solid samples is as

follows:

Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of

aminomalononitrile using NMR and IR spectroscopy.

Caption: Workflow for the structural confirmation of aminomalononitrile.

Comparison and Conclusion
The structural confirmation of aminomalononitrile p-toluenesulfonate is achieved by a

combination of NMR and IR spectroscopy.

IR spectroscopy provides clear evidence for the presence of key functional groups. The

strong absorption around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) groups. The broad

bands in the 3200-3400 cm⁻¹ region indicate the N-H stretching of the primary amine. The

presence of the tosylate counterion is confirmed by the strong S=O stretching vibrations

around 1200 and 1040 cm⁻¹ and the characteristic aromatic C-H and C=C absorptions.

NMR spectroscopy offers detailed information about the carbon-hydrogen framework. In the

¹H NMR spectrum, the protons of the tosylate aromatic ring and the methyl group are

expected to appear in their characteristic regions. The methine (CH) and amine (NH₂)

protons of the aminomalononitrile moiety would also give distinct signals. The ¹³C NMR
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spectrum would show signals for the nitrile carbons, the methine carbon, and the carbons of

the tosylate group.

By comparing the obtained spectroscopic data with that of a known, simpler aminonitrile like

aminoacetonitrile hydrochloride, researchers can gain confidence in their structural assignment.

The data presented in this guide serves as a valuable reference for scientists involved in the

synthesis and characterization of aminomalononitrile and related compounds, facilitating

accurate and efficient structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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